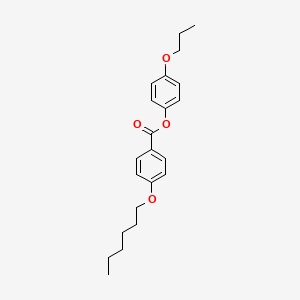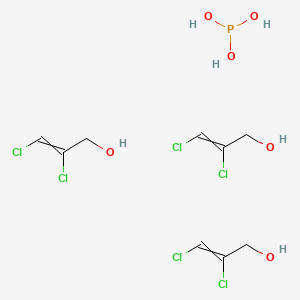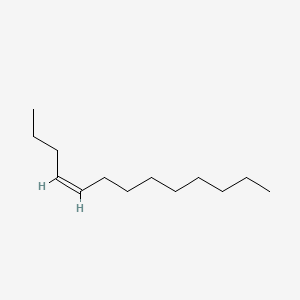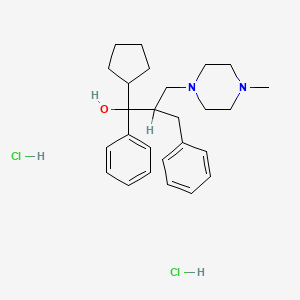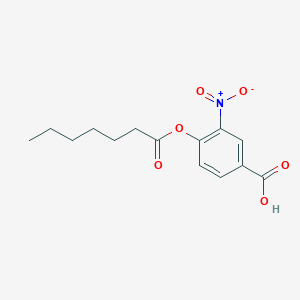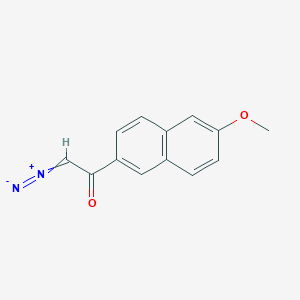![molecular formula C36H51O12-3 B14651593 4,5,6-Tris[(octyloxy)carbonyl]benzene-1,2,3-tricarboxylate CAS No. 51821-88-6](/img/structure/B14651593.png)
4,5,6-Tris[(octyloxy)carbonyl]benzene-1,2,3-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6-Tris[(octyloxy)carbonyl]benzene-1,2,3-tricarboxylate is an organic compound characterized by its benzene ring substituted with three octyloxycarbonyl groups and three carboxylate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Tris[(octyloxy)carbonyl]benzene-1,2,3-tricarboxylate typically involves the esterification of benzene-1,2,3-tricarboxylic acid with octanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
Starting Material: Benzene-1,2,3-tricarboxylic acid
Reagent: Octanol
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Conditions: Reflux in an organic solvent such as toluene or xylene
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4,5,6-Tris[(octyloxy)carbonyl]benzene-1,2,3-tricarboxylate can undergo various chemical reactions, including:
Ester Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Substitution Reactions: The benzene ring can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide)
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst (e.g., iron(III) chloride)
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride
Major Products
Hydrolysis: Benzene-1,2,3-tricarboxylic acid and octanol
Substitution: Various substituted benzene derivatives
Oxidation: Quinones
Reduction: Hydroquinones
Wissenschaftliche Forschungsanwendungen
4,5,6-Tris[(octyloxy)carbonyl]benzene-1,2,3-tricarboxylate has several applications in scientific research:
Materials Science: Used as a building block for the synthesis of advanced materials with specific properties.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of polymers, coatings, and other industrial products.
Wirkmechanismus
The mechanism of action of 4,5,6-Tris[(octyloxy)carbonyl]benzene-1,2,3-tricarboxylate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological studies, its interactions with biomolecules may involve binding to specific receptors or enzymes, leading to modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene-1,2,3-tricarboxylic acid: The parent compound without the octyloxycarbonyl groups.
4,5,6-Tris(methoxycarbonyl)benzene-1,2,3-tricarboxylate: A similar compound with methoxycarbonyl groups instead of octyloxycarbonyl groups.
4,5,6-Tris(ethoxycarbonyl)benzene-1,2,3-tricarboxylate: A similar compound with ethoxycarbonyl groups.
Uniqueness
4,5,6-Tris[(octyloxy)carbonyl]benzene-1,2,3-tricarboxylate is unique due to the presence of long-chain octyloxycarbonyl groups, which impart distinct physical and chemical properties
Eigenschaften
CAS-Nummer |
51821-88-6 |
|---|---|
Molekularformel |
C36H51O12-3 |
Molekulargewicht |
675.8 g/mol |
IUPAC-Name |
4,5,6-tris(octoxycarbonyl)benzene-1,2,3-tricarboxylate |
InChI |
InChI=1S/C36H54O12/c1-4-7-10-13-16-19-22-46-34(43)28-26(32(39)40)25(31(37)38)27(33(41)42)29(35(44)47-23-20-17-14-11-8-5-2)30(28)36(45)48-24-21-18-15-12-9-6-3/h4-24H2,1-3H3,(H,37,38)(H,39,40)(H,41,42)/p-3 |
InChI-Schlüssel |
YCWBUFVLFWEXCJ-UHFFFAOYSA-K |
Kanonische SMILES |
CCCCCCCCOC(=O)C1=C(C(=C(C(=C1C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)OCCCCCCCC)C(=O)OCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



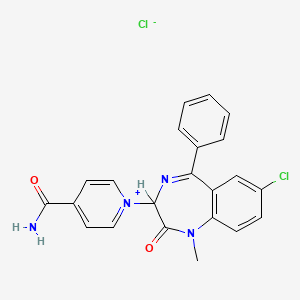
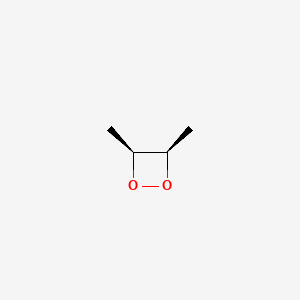
![2,4,4-Trimethylbicyclo[3.1.1]hept-2-en-6-one](/img/structure/B14651531.png)
